molecular formula C11H7F3S B1340239 2-(4-(Trifluoromethyl)phenyl)thiophene CAS No. 115933-15-8

2-(4-(Trifluoromethyl)phenyl)thiophene

Cat. No.: B1340239
CAS No.: 115933-15-8
M. Wt: 228.24 g/mol
InChI Key: LPKSCZAYYGRIOE-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

It’s known that thiophene derivatives play a vital role in medicinal chemistry to improve advanced compounds with a variety of biological effects . For instance, suprofen, a 2-substituted thiophene, is a nonsteroidal anti-inflammatory drug .

Mode of Action

A study shows that a polymeric film derived from electrochemically oxidized 3-(4-trifluoromethyl)-phenyl)-thiophene was used to estimate the affinity for synthetic stimulants . The presence of the –PhCF3 group is important for the recognition of synthetic stimulants . The significance of charge–transfer and/or hydrogen bond interactions between—PhCF3 groups in the polymeric film and the analyte of interest was also noted .

Biochemical Pathways

For instance, the Suzuki–Miyaura (SM) coupling reaction involves thiophene derivatives and is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Result of Action

A study shows that a polymeric film derived from a similar compound, 3-(4-trifluoromethyl)-phenyl)-thiophene, was used to estimate the affinity for synthetic stimulants . The study showed that the modified surface had the highest sensitivity in the concentration range of 1–11 μmol L−1 at neutral pH and a possibility of detection of 0.43–0.56 μg mL−1 .

Action Environment

It’s known that the deposition of thiophene derivatives with a –phcf3 group by means of in situ electrochemical oxidation on the electrode surface is a promising alternative for molecularly imprinted polymers .

Biochemical Analysis

Biochemical Properties

2-(4-(Trifluoromethyl)phenyl)thiophene plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to act as a selective inhibitor of class II histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression through the removal of acetyl groups from histone proteins . By inhibiting HDACs, this compound can modulate chromatin structure and influence gene expression patterns.

Additionally, this compound has been found to interact with sphingosine-1-phosphate (S1P) receptors, which are G-protein-coupled receptors involved in various cellular processes such as cell growth, survival, and migration . The interaction with S1P receptors suggests that this compound may have potential therapeutic applications in diseases where S1P signaling is dysregulated.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. This compound has been reported to exhibit anti-inflammatory and immunoregulatory activities, which can influence cell function and immune responses . By modulating the activity of HDACs and S1P receptors, this compound can impact cell signaling pathways, gene expression, and cellular metabolism.

In particular, the inhibition of HDACs by this compound can lead to changes in the expression of genes involved in cell cycle regulation, apoptosis, and differentiation. This can result in altered cell proliferation and survival, making the compound a potential candidate for cancer therapy .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. As an HDAC inhibitor, this compound binds to the active site of HDAC enzymes, preventing the deacetylation of histone proteins and leading to an accumulation of acetylated histones . This hyperacetylation of histones results in a more relaxed chromatin structure, facilitating the transcription of genes that are otherwise repressed.

Furthermore, the interaction of this compound with S1P receptors involves binding to the receptor’s ligand-binding domain, which can activate or inhibit downstream signaling pathways depending on the receptor subtype . This modulation of S1P signaling can influence various cellular processes, including cell migration, proliferation, and survival.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its degradation products can also exhibit biological activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit beneficial effects, such as anti-inflammatory and immunoregulatory activities . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes . These enzymes play a crucial role in the oxidative metabolism of the compound, leading to the formation of metabolites that can be further conjugated and excreted from the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize in the nucleus, where it interacts with HDACs and modulates gene expression . The presence of targeting signals or post-translational modifications can direct the compound to specific compartments or organelles, influencing its biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Trifluoromethyl)phenyl)thiophene typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction scheme is as follows:

    Starting Materials: 4-(Trifluoromethyl)phenylboronic acid and 2-bromothiophene.

    Catalyst: Palladium(0) complex, such as Pd(PPh3)4.

    Base: Potassium carbonate (K2CO3).

    Solvent: Tetrahydrofuran (THF) or a mixture of THF and water.

    Reaction Conditions: The reaction mixture is heated to reflux temperature for several hours.

The reaction proceeds through the formation of a palladium complex with the aryl halide, followed by transmetalation with the organoboron compound and reductive elimination to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of more efficient catalysts and greener solvents can be employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(4-(Trifluoromethyl)phenyl)thiophene undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form dihydrothiophene derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-(Trifluoromethyl)phenyl)thiophene has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenyl)thiophene: Similar structure but with a methoxy group instead of a trifluoromethyl group.

    2-(4-Methylphenyl)thiophene: Contains a methyl group instead of a trifluoromethyl group.

    2-(4-Chlorophenyl)thiophene: Has a chlorine atom instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 2-(4-(Trifluoromethyl)phenyl)thiophene imparts unique properties, such as increased lipophilicity, metabolic stability, and electron-withdrawing effects. These properties can enhance the compound’s performance in various applications, making it more effective compared to its analogs .

Properties

IUPAC Name

2-[4-(trifluoromethyl)phenyl]thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3S/c12-11(13,14)9-5-3-8(4-6-9)10-2-1-7-15-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPKSCZAYYGRIOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80479058
Record name 2-[4-(Trifluoromethyl)phenyl]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80479058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115933-15-8
Record name 2-[4-(Trifluoromethyl)phenyl]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80479058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Bromobenzotrifluoride and thiophene-2-boronic acid were treated in a manner similar to Reference Example 20-(1) to give 2-(4-trifluoromethylphenyl)thiophene as colorless crystals.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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